Cas no 915082-52-9 ((4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid)
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid is a specialized organic compound featuring a pyrimidine core substituted with a chlorothiophene moiety and an acetic acid functional group. Its molecular structure is designed to facilitate interactions with biological targets, making it a potential candidate for pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s distinct substitution pattern enhances its binding affinity and selectivity, while the acetic acid group improves solubility for formulation studies. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for preclinical investigations. This compound is primarily of interest in medicinal chemistry for structure-activity relationship (SAR) studies.
![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid structure](https://www.kuujia.com/scimg/cas/915082-52-9x500.png)
915082-52-9 structure
Product name:(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- A 33
- PDE4B-IN-2
- (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid
- 2-[4-[[2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidin-4-yl]amino]phenyl]acetic acid
- 4myq
- BDBM50346121
- Q27451824
- 2-(4-(2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-ylamino)phenyl)acetic acid
- 2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid
- 4-[2-(5-Chloro-2-thienyl
- 2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid
- 4-[[2-(5-Chloro-2-thienyl)-5-ethyl-6-methyl-4-pyrimidinyl]amino]-benzeneacetic acid
- A33
- CHEMBL1782306
- CS-0120739
- HY-115687
- A-33, >=98% (HPLC)
- EX-A7253
- SCHEMBL15659105
- 915082-52-9
- FDVSPBLZPJMXFV-UHFFFAOYSA-N
- AKOS040697545
- DA-70410
- G16419
- MS-26425
-
- Inchi: 1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23)
- InChI Key: FDVSPBLZPJMXFV-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2=NC(C)=C(CC)C(=N2)NC2C=CC(CC(=O)O)=CC=2)S1
Computed Properties
- Exact Mass: 387.0808257g/mol
- Monoisotopic Mass: 387.0808257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103
- XLogP3: 5.1
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:2-8°C
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LMYK-100mg |
A 33 |
915082-52-9 | 99% | 100mg |
$861.00 | 2024-04-20 | |
MedChemExpress | HY-115687-10mg |
PDE4B-IN-2 |
915082-52-9 | 99.21% | 10mg |
¥1400 | 2024-04-16 | |
MedChemExpress | HY-115687-5mg |
PDE4B-IN-2 |
915082-52-9 | 99.21% | 5mg |
¥900 | 2024-04-16 | |
MedChemExpress | HY-115687-50mg |
PDE4B-IN-2 |
915082-52-9 | 99.21% | 50mg |
¥4500 | 2024-04-16 | |
Aaron | AR01LN6W-25mg |
A 33 |
915082-52-9 | 98% | 25mg |
$546.00 | 2025-02-13 | |
ChemScence | CS-0120739-5mg |
PDE4B-IN-2 |
915082-52-9 | ≥99.0% | 5mg |
$530.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P937910-10mg |
PDE4B-IN-2 |
915082-52-9 | ≥98% | 10mg |
¥3,508.20 | 2022-08-31 | |
1PlusChem | 1P01LMYK-5mg |
A 33 |
915082-52-9 | 99% | 5mg |
$135.00 | 2024-04-20 | |
Aaron | AR01LN6W-10mg |
A 33 |
915082-52-9 | 98% | 10mg |
$282.00 | 2025-02-13 | |
MedChemExpress | HY-115687-1mg |
PDE4B-IN-2 |
915082-52-9 | 99.21% | 1mg |
¥360 | 2024-04-16 |
(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid Related Literature
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Hiroyo Ohgi,Hiroshi Imamura,Tomonari Sumi,Keiko Nishikawa,Yoshikata Koga,Peter Westh,Takeshi Morita Phys. Chem. Chem. Phys. 2021 23 5760
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Guillaume Sautrey,Igor Clarot,Ewa Rogalska,Jean-Bernard Regnouf-de-Vains New J. Chem. 2012 36 2060
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Hyo Seon Kim,Sung-Koo Kim,Gwi-Taek Jeong RSC Adv. 2018 8 3198
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Lie Chen,Shaojie Tian,Yiwang Chen Polym. Chem. 2014 5 4480
-
Ho-sub Kim,Jung Sang Suh RSC Adv. 2015 5 74107
915082-52-9 ((4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:915082-52-9)(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid

Purity:99%
Quantity:25mg
Price ($):461.0